(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid
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Overview
Description
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- (9CI) is a chiral compound with the molecular formula C₆H₁₁NO₃. This compound features a cyclobutane ring substituted with a carboxylic acid group, an amino group, and a hydroxymethyl group. The specific stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor. The amino group can be introduced through amination reactions, while the hydroxymethyl group can be added through hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of di-carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanecarboxylic acid, 1-amino-2-methyl-, (1S,2R)- (9CI)
- Cyclobutanecarboxylic acid, 1-amino-2-ethyl-, (1S,2R)- (9CI)
Uniqueness
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1 |
InChI Key |
CXBOBABAALGALT-NJGYIYPDSA-N |
Isomeric SMILES |
C1C[C@]([C@@H]1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
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